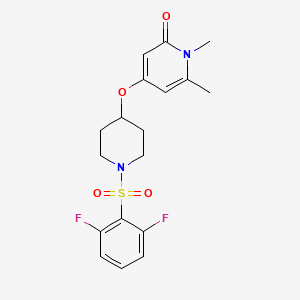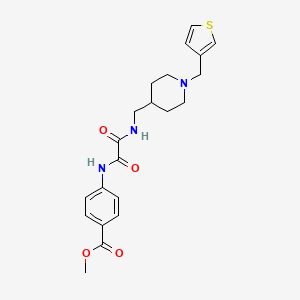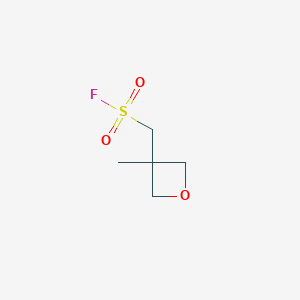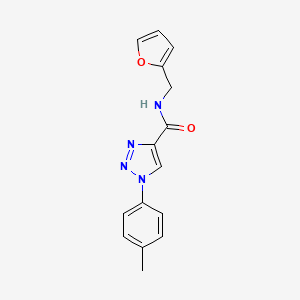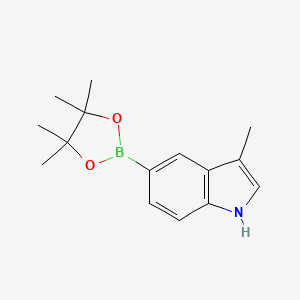
3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is an organic compound that contains a borate group. It is a solid substance with a molecular weight of 262.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19BO4/c1-9-6-10 (12 (16)17)8-11 (7-9)15-18-13 (2,3)14 (4,5)19-15/h6-8H,1-5H3, (H,16,17) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 262.11 . It is stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone were synthesized as boric acid ester intermediates featuring benzene rings. These compounds were obtained through a three-step substitution reaction and confirmed by various spectroscopic methods and single-crystal X-ray diffraction, offering insights into their molecular structures and potential for further chemical modifications (Huang et al., 2021).
Applications in Medicinal Chemistry
Progesterone Receptor Modulators : Exploration of the 3,3-dialkyl-5-aryloxindole series led to identifying potent progesterone receptor modulators with potential applications in female healthcare, such as contraception and treatment for fibroids and certain breast cancers. The structural modifications within these compounds influence their function as either agonists or antagonists, highlighting the importance of the 3,3-dialkyl substituent size (Fensome et al., 2008).
Serotonin 6 (5-HT6) Receptor Antagonists : The development of novel 3-(piperazinylmethyl) indole derivatives as 5-HT6 receptor antagonists led to the discovery of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502). This compound showed high affinity and selectivity over a wide range of targets, including a high selectivity over 5-HT2A receptors, and demonstrated oral bioavailability, brain penetration, and preclinical efficacy. It has potential applications in the treatment of cognitive disorders, such as Alzheimer's disease (Nirogi et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVLTNGYVADFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

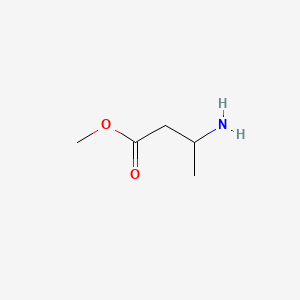
![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)

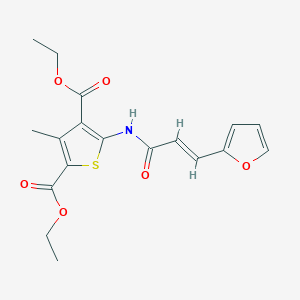

![N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2695870.png)
![methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2695872.png)
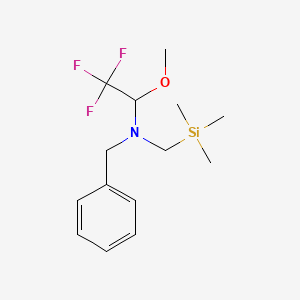
![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)
![7-(Diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2695876.png)
